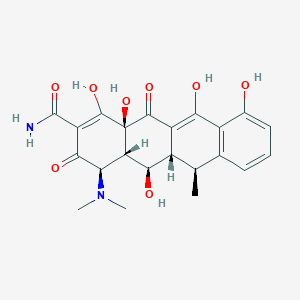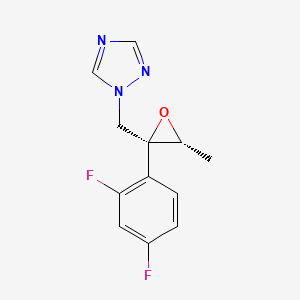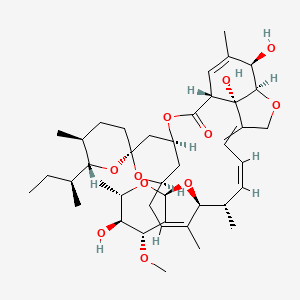
Ivermectin Impurity H
描述
Ivermectin Impurity H is a process-related impurity found in the bulk production of ivermectin, a broad-spectrum antiparasitic agent. Ivermectin itself is a semi-synthetic derivative of avermectins, which are macrocyclic lactones produced by the bacterium Streptomyces avermitilis. This compound is one of the several impurities that can be formed during the synthesis and degradation of ivermectin .
作用机制
- Ivermectin Impurity H selectively binds to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells of the microfilaria . These channels play a crucial role in regulating chloride ion flow across cell membranes.
- Upon binding, this compound increases the permeability of the cell membrane to chloride ions. This leads to cellular hyperpolarization, resulting in paralysis and eventual death of the parasite .
Target of Action
Mode of Action
生化分析
Biochemical Properties
Ivermectin Impurity H, like Ivermectin, is believed to interact with glutamate-gated chloride channels present in animal neurons and muscle cells . This interaction increases the permeability of the cell membrane for chloride ions
Cellular Effects
This compound is expected to have similar cellular effects as Ivermectin. Ivermectin has been shown to have anti-inflammatory properties by inhibiting the increase in NF-κB activity and inhibiting the production of TNF-α, IL-1, and IL-6
Molecular Mechanism
It is known that Ivermectin molecules interact with a binding pocket formed by the transmembrane domains of adjacent GluClR subunits, “locking” the receptor in an activated (open) conformation that allows unrestricted passage of chloride (Cl−) ions into the cell . It is plausible that this compound may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
Ivermectin has been shown to have a significant effect on the viral load of SARS-CoV-2 in patients with mild to moderate Covid-19, although it had no significant effect on clinical symptoms
Dosage Effects in Animal Models
Ivermectin has been used in various dosages in animal models, with effects varying based on the dosage
Metabolic Pathways
Ivermectin is metabolized in the liver primarily by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6. These enzymes play a key role in the oxidative metabolism of Ivermectin into metabolites
Transport and Distribution
Ivermectin is highly lipophilic and accumulates in fat tissues, causing its long-term existence in the body . It is suggested that P-gp (MDR1) transporter participates in Ivermectin efflux at low drug concentration with a slow transport rate . At higher concentrations, MRP1, and to a lesser extent, MRP2 and MRP3 participate in Ivermectin transport across physiological barriers
Subcellular Localization
Ivermectin has been shown to interact with various cellular compartments such as the endoplasmic reticulum
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ivermectin involves the fermentation of Streptomyces avermitilis to produce avermectins, followed by chemical modifications to obtain ivermectin. During this process, various impurities, including Ivermectin Impurity H, can be formed.
Industrial Production Methods: In industrial settings, the production of ivermectin involves large-scale fermentation followed by extraction and purification processes. The presence of impurities like this compound is monitored and controlled through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques .
化学反应分析
Types of Reactions: Ivermectin Impurity H can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents such as hydrogen peroxide can lead to the formation of oxidized products.
Reduction: Reducing agents can convert this compound into different reduced forms.
Substitution: Substitution reactions can occur under specific conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (10%) for 3 hours.
Reduction: Sodium borohydride under mild conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated products .
科学研究应用
Ivermectin Impurity H, like other impurities, is primarily studied to ensure the safety and efficacy of the final pharmaceutical product. Its presence and concentration are critical parameters in the quality control of ivermectin formulations. Research applications include:
Analytical Chemistry: Development of analytical methods for the detection and quantification of this compound in pharmaceutical formulations.
Pharmacology: Studying the pharmacokinetics and pharmacodynamics of ivermectin and its impurities to understand their impact on drug efficacy and safety.
Toxicology: Assessing the potential toxic effects of this compound to ensure the safety of ivermectin products
相似化合物的比较
- Ivermectin Impurity A
- Ivermectin Impurity B
- Ivermectin Impurity C
- Ivermectin Impurity D
- Ivermectin Impurity E
- Ivermectin Impurity F
- Ivermectin Impurity G
Comparison: Ivermectin Impurity H is unique among these impurities due to its specific structural characteristics and formation pathway. While other impurities may arise from different stages of the synthesis or degradation processes, this compound is specifically associated with certain chemical modifications during the production of ivermectin .
属性
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3/b11-10-,24-13-,28-12?/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRWWNAYSYRQBV-DQDVCMNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)
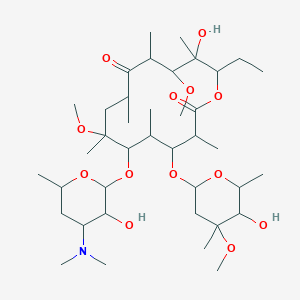
![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)
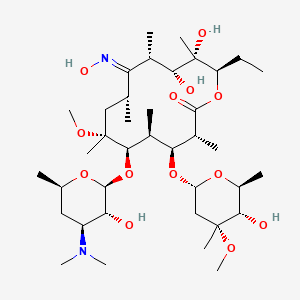
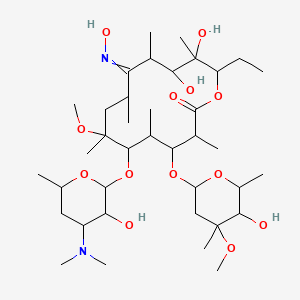
![N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine](/img/structure/B601446.png)
![2-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601447.png)

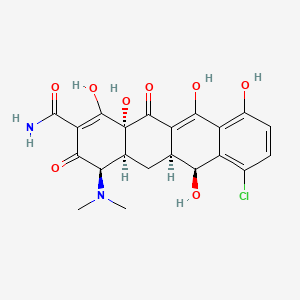
![(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601457.png)
![(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601458.png)
